N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-19(21)15-7-3-4-8-16(15)24(22,23)18-10-9-12-11-17-14-6-2-1-5-13(12)14/h1-8,11,17-18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOFNUAWNFURLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide typically involves the reaction of tryptamine with a nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Tryptamine+Nitrobenzenesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research and application.
Antitumor Activity
Research has indicated that sulfonamide derivatives, including N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide, demonstrate promising antitumor properties. For instance, studies involving metal complexes of sulfonamides have shown enhanced cytotoxicity against cancer cell lines such as HeLa and WM35. These complexes often exhibit mechanisms involving DNA cleavage and oxidative stress induction, which are critical in cancer therapy .
Antibacterial Properties
The compound has been evaluated for its antibacterial activity against various bacterial strains. It has shown efficacy comparable to standard antibiotics, indicating its potential use in treating bacterial infections . The mechanism of action may involve the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in pathogens or cancer cells, providing a therapeutic avenue for drug development .
Case Study 1: Synthesis and Characterization
In a study focused on the synthesis of new metal complexes with N-substituted sulfonamides, researchers synthesized a complex using this compound. The characterization included spectroscopic methods that confirmed the structure and highlighted its potential as an antitumor agent through mechanisms such as DNA cleavage .
Case Study 2: Antibacterial Evaluation
Another study assessed the antibacterial properties of various sulfonamide derivatives, including this compound. Results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibacterial agents .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the nitrobenzenesulfonamide group can enhance its binding affinity and specificity. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro (Target Compound): The 2-nitro group enhances electrophilicity, which may improve interactions with nucleophilic residues in biological targets (e.g., enzymes).
- Chloro Substituent: 4-Chloro-N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide (synonym of the target compound) retains the nitro group but adds a chloro substituent at the 4-position, increasing lipophilicity and possibly altering binding kinetics .
- Pentamethyl Substituents : N-[2-(1H-Indol-3-yl)ethyl]-2,3,4,5,6-pentamethylbenzenesulfonamide () introduces steric bulk, which may hinder interactions with flat binding pockets but improve solubility due to reduced crystallinity .
Table 1: Substituent Effects on Sulfonamide Properties
Halogenated Derivatives
Compounds like N-{2-[7-Bromo-2-(pent-4-yn-1-yl)-1H-indol-3-yl]ethyl}-4-chloro-benzene-1-sulfonamide () incorporate bromo and chloro groups, which enhance lipophilicity and may improve blood-brain barrier penetration. These halogens also introduce steric and electronic effects distinct from the nitro group .
Modifications on the Indole Scaffold
- Substituent Position : Derivatives such as N-{2-[5,7-dichloro-2-(pent-4-yn-1-yl)-1H-indol-3-yl]-ethyl}benzene-1-sulfonamide () feature halogenation at the 5- and 7-positions of the indole ring, which can modulate π-π stacking interactions in protein binding .
- Alkyne Additions : Compounds like N-[2-(1H-indol-3-yl)ethyl]but-3-yne-1-sulfonamide () introduce alkynyl groups, enabling click chemistry for bioconjugation—a feature absent in the target compound .
Spectroscopic and Analytical Data
- NMR Shifts: The nitro group in the target compound causes distinct deshielding in ¹H NMR (e.g., aromatic protons near NO₂ appear downfield) compared to methyl or chloro analogs. For example, the ¹H NMR of N-[2-(1H-indol-3-yl)ethyl]but-3-yne-1-sulfonamide () shows resonances at δ 7.2–7.4 ppm for indole protons, whereas nitro-substituted analogs may exhibit shifts beyond δ 8.0 ppm .
- HRMS Validation : High-resolution mass spectrometry confirms molecular weights, e.g., the target compound (C₁₆H₁₄ClN₃O₄S) has a theoretical mass of 395.8 g/mol, aligning with data in .
Physicochemical Properties
- Solubility : The nitro group may reduce aqueous solubility compared to methylated analogs (e.g., ), but pentamethyl derivatives () counterbalance this with improved lipophilicity .
Q & A
Q. What are the established synthetic methodologies for N-[2-(1H-indol-3-yl)ethyl]-2-nitrobenzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves two key steps:
Indole Core Formation : Fischer indole synthesis is commonly used, where phenylhydrazine reacts with a ketone or aldehyde (e.g., acetaldehyde) under acidic conditions (e.g., HCl or H₂SO₄) to generate the indole moiety .
Sulfonamide Coupling : The indole derivative is reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide linkage. This step requires anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Example Reaction Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Indole Formation | Phenylhydrazine, acetaldehyde, H₂SO₄, reflux | 60–75% |
| Sulfonamide Coupling | 2-nitrobenzenesulfonyl chloride, pyridine, RT, 12h | 50–65% |
Q. Which spectroscopic and analytical techniques are employed for structural elucidation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 3.5 ppm for ethyl bridge protons, δ 10.5 ppm for NH groups) and ¹³C NMR confirm the indole and sulfonamide connectivity .
- Infrared Spectroscopy (IR) : Peaks at 1340 cm⁻¹ (S=O asymmetric stretching) and 1550 cm⁻¹ (NO₂ symmetric stretching) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereochemical details, though solvent disorder (e.g., in solvates) may require SQUEEZE algorithms for data processing .
Q. What are the key physicochemical properties affecting experimental handling?
- Methodological Answer :
- Solubility : Limited aqueous solubility; dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. Pre-solubilization in DMSO is recommended for biological assays .
- Stability : Sensitive to hydrolysis under strong acidic/basic conditions. Store at –20°C in desiccated, amber vials to prevent photodegradation .
- Melting Point : Typically >200°C (decomposition observed via DSC). Confirm purity via HPLC (>95%) before biological testing .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what methods validate these interactions?
- Methodological Answer :
- Mechanistic Insights : The indole and sulfonamide moieties enable interactions with enzymes (e.g., indolethylamine-N-methyltransferase) or receptors (e.g., serotonin receptors). Competitive/non-competitive inhibition is assessed via kinetic assays .
- Validation Techniques :
- Cytotoxicity Assays : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular Docking : Simulations (AutoDock Vina) predict binding affinities to targets like tubulin or kinases .
Q. What strategies are employed to resolve contradictions in reported biological activities?
- Methodological Answer :
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and Western blotting for downstream protein expression .
- Purity Control : HPLC-MS to exclude batch-to-batch variability (e.g., nitro-group reduction byproducts) .
- Standardized Protocols : Use identical cell lines (ATCC-verified), serum-free conditions, and controlled oxygen levels (hypoxia vs. normoxia) to minimize variability .
Q. How can computational methods predict SAR and optimize bioactivity?
- Methodological Answer :
- QSAR Modeling : Build models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with cytotoxicity .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., nitro-group electrophilicity) for regioselective modifications .
- MD Simulations : Assess binding stability (RMSD < 2 Å) over 100 ns trajectories to prioritize derivatives for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
